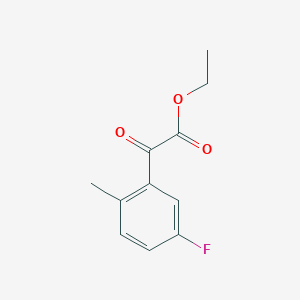

Ethyl 5-fluoro-2-methylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

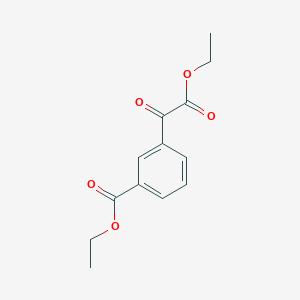

Ethyl 5-fluoro-2-methylbenzoylformate is a chemical compound with the molecular formula C11H11FO3 . It is used in various chemical reactions and has several physical and chemical properties .

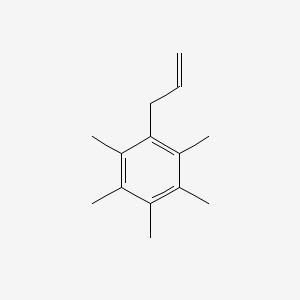

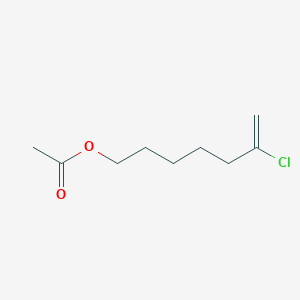

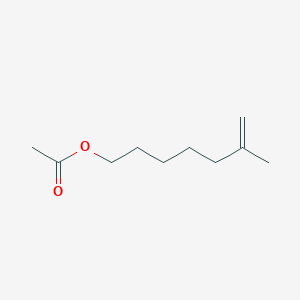

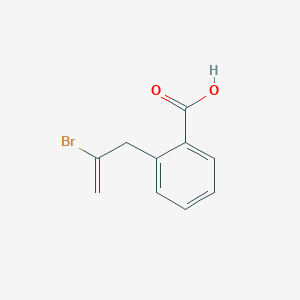

Molecular Structure Analysis

The molecular structure of Ethyl 5-fluoro-2-methylbenzoylformate consists of 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-fluoro-2-methylbenzoylformate are not available, it’s likely that this compound would participate in reactions typical of esters. This could include hydrolysis, transesterification, and reactions with Grignard reagents .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Ethyl 5-fluoro-2-methylbenzoylformate is used in synthesizing amino acid ester derivatives containing 5-fluorouracil, which exhibit significant antitumor activities. For instance, derivatives synthesized using specific agents showed inhibitory effects against leukemia and liver cancer cells in vitro (J. Xiong et al., 2009).

Crystal Structure Analysis

This compound is also important in the study of crystal structures. For example, the synthesis and crystal structure analysis of related compounds have provided insights into the crystallization processes and the role of hydrogen bonds in crystal packing (K. Y. Yeong et al., 2018).

Synthesis of Thiazole-5-carboxylates

Another application includes the synthesis of thiazole-5-carboxylate esters. Research in this area has revealed moderate yields of thiazole-5-carboxylate esters, contributing to the development of new chemical entities (M. Fong et al., 2004).

Development of New Chemical Entities

It is also used in developing new chemical entities for the treatment of various disorders. For instance, one study describes the development of a prototype process for preparing a new chemical entity designed for treating hyperproliferative and inflammatory disorders (A. Kucerovy et al., 1997).

Co-delivery of Antitumor Agents

Additionally, it plays a role in the co-delivery systems for antitumor agents. For example, research involving Schiff base cross-linked hydrogels formulated for the co-delivery of metformin and 5-fluorouracil demonstrates potential applications in colon cancer treatments (Xilong Wu et al., 2016).

Bioactivation of Antitumor Molecules

Research has also been conducted on the bioactivation of fluorinated antitumor molecules, where compounds like Ethyl 5-fluoro-2-methylbenzoylformate are crucial in understanding the metabolic pathways and antitumor activities of these molecules (Kai Wang & F. Guengerich, 2012).

Propiedades

IUPAC Name |

ethyl 2-(5-fluoro-2-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNAVGBPAHKVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641276 |

Source

|

| Record name | Ethyl (5-fluoro-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoro-2-methylbenzoylformate | |

CAS RN |

732251-76-2 |

Source

|

| Record name | Ethyl (5-fluoro-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.